3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . More research is required to identify the specific pathways impacted by this compound.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This interaction is crucial for its potential therapeutic effects, as it can modulate enzyme activity and protein function.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their inhibition or activation . This binding interaction is often mediated by hydrogen bonds and other non-covalent interactions. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit varying degrees of stability under different conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. It is essential to determine the optimal dosage to maximize the benefits and minimize the risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can impact its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 5-methyl-1H-indole-2-carboxylic acid and acetic anhydride, which undergo acetylation to form the desired product .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability . The reaction conditions are optimized to ensure high yields and purity of the final product. This involves controlling the temperature, pH, and concentration of reactants to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and
Properties
IUPAC Name |
3-acetamido-5-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-6-3-4-9-8(5-6)10(13-7(2)15)11(14-9)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGVGIKYCMSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355666 |
Source
|
Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56545-54-1 |
Source
|
Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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